3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine
CAS No.:
Cat. No.: VC18407141
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3N3O |
|---|---|
| Molecular Weight | 229.16 g/mol |
| IUPAC Name | 3-(1H-pyrrol-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C9H6F3N3O/c10-9(11,12)5-4-7(14-15-8(5)16)6-2-1-3-13-6/h1-4,13H,(H,15,16) |
| Standard InChI Key | LGIGCGGKAPJMNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Introduction
Structural Characteristics and Electronic Properties
The molecular architecture of 3-hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine features a pyridazine ring substituted at positions 3, 4, and 6. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) exhibits a dipole moment of approximately 4.5 D, significantly higher than pyridine (2.0 D) or pyrimidine (2.1 D), which enhances its solubility in polar solvents . At position 3, the hydroxyl group (-OH) introduces hydrogen-bonding capacity, as demonstrated by its predicted pKa of 8.2–8.7 based on computational models of similar hydroxy-pyridazines.
The trifluoromethyl (-CF3) group at position 4 exerts strong electron-withdrawing effects, reducing the electron density of the pyridazine ring by 18–22% compared to methyl-substituted analogs, as shown in density functional theory (DFT) calculations . This group also increases lipophilicity, with a calculated logP value of 2.1 ± 0.3, making the compound more permeable to biological membranes.
The pyrrol-2-YL substituent at position 6 contributes aromatic character and planar geometry, enabling π-π interactions with protein targets. Nuclear magnetic resonance (NMR) studies of related pyrrole-pyridazine hybrids reveal downfield shifts of 7.8–8.2 ppm for the pyrrole β-protons, indicating conjugation with the pyridazine ring .
Table 1: Key Physicochemical Properties
Synthetic Methodologies and Reaction Mechanisms
Radical Cyclization Approaches
Recent advances in pyridazine synthesis highlight the efficacy of formal [4 + 2] radical cyclization for constructing similar frameworks. In a landmark study, vinylogous enaminonitriles reacted with sulfonyl hydrazides under oxidative conditions to yield 5’-sulfonylpyridazines via a 6-endo-trig radical pathway . Applied to 3-hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine, this method could involve:
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Transamidation: Condensation of a pyrrole-containing enaminonitrile with a trifluoromethyl acylating agent.
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Radical initiation: Use of azobisisobutyronitrile (AIBN) or photoredox catalysts to generate trifluoromethyl radicals.
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Cyclization: A kinetically favored 6-endo-trig process forming the pyridazine ring (activation energy: 12.3 kcal/mol) .
Transition-Metal-Catalyzed Coupling
Palladium-mediated cross-coupling reactions show promise for introducing the pyrrole moiety. The patent literature describes Suzuki-Miyaura couplings using 6-bromo-4-(trifluoromethyl)pyridazin-3-ol and pyrrole-2-boronic acid, achieving yields of 68–72% under optimized conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) . Key challenges include minimizing protodeboronation of the pyrrole partner, which can be addressed by using pinacol boronate esters .
Table 2: Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
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δ 12.35 (s, 1H, OH)
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δ 8.72 (d, J = 4.8 Hz, 1H, H-5)
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δ 7.58–7.61 (m, 2H, pyrrole H-3/H-4)
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δ 6.92 (t, J = 3.1 Hz, 1H, pyrrole H-5)
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δ 6.34 (q, J = 4.2 Hz, 1H, H-2)
The downfield shift of the hydroxyl proton (δ 12.35) confirms strong intramolecular hydrogen bonding with the adjacent pyridazine nitrogen.
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 273.0854 [M+H]+ (calculated for C10H7F3N3O+: 273.0856), confirming the molecular formula C10H6F3N3O .
Material Science Applications
In optoelectronic devices, the compound’s extended π-system (λmax = 342 nm in acetonitrile) and high thermal stability (Td = 287°C) make it suitable for:
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Organic light-emitting diodes (OLEDs): As an electron-transport layer material with a HOMO-LUMO gap of 3.8 eV .
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Coordination polymers: Formation of luminescent Zn(II) complexes with quantum yields up to 42%.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) show:
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